4-Methylbiphenyl-3-ylboronic acid

Overview

Description

Molecular Structure Analysis

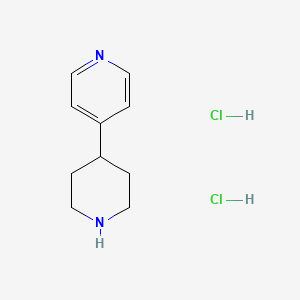

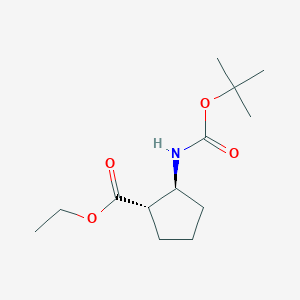

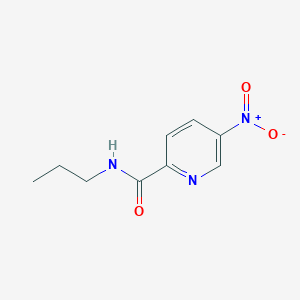

MBBA has a molecular weight of 212.05 g/mol. Theoretical calculations suggest that boronic acids can have multiple conformations . For example, in a comparative study of 3-formylphenylboronic acid (3FPBA) and 4-formylphenyl-boronic acid (4FPBA), eight possible conformations were identified using the DFT/B3LYP method with the 6-311++G (d, p) basis set .Chemical Reactions Analysis

Boronic acids, including MBBA, are used extensively in synthetic organic chemistry due to their ability to form covalent bonds with organic molecules. They are often used as synthetic intermediates in organic synthesis .Physical And Chemical Properties Analysis

MBBA is a white powder that is sparingly soluble in water and soluble in most organic solvents. It has a molecular weight of 212.05 g/mol.Scientific Research Applications

Analytical Chemistry and Detection Methods

4-Methylbiphenyl-3-ylboronic acid has been utilized in analytical chemistry, particularly in the development of fluorogenic labeling reagents for high-performance liquid chromatography (HPLC). For instance, it's been involved in the detection of biologically important thiols, like glutathione and cysteine, in pharmaceutical formulations. This application is significant due to its selectivity and rapid reaction with thiols, producing fluorescent adducts that can be easily detected and quantified (Gatti et al., 1990).

Synthesis and Material Science

In the field of synthesis and material science, this compound plays a crucial role in various chemical reactions. It's been used in the Suzuki coupling reaction, a critical process for creating new chemical compounds, including thiophene derivatives. Such compounds have applications ranging from pharmaceuticals to materials science. The efficiency and versatility of these reactions demonstrate the importance of this compound in modern synthetic chemistry (Balakit et al., 2017).

Catalysis

Another notable application of this compound is in catalysis, particularly in cross-coupling reactions in aqueous solvents. These reactions are essential for the synthesis of biaryls and heterobiaryls, which are crucial in the development of pharmaceuticals and agrochemicals. The ability to perform these reactions in water under aerobic conditions showcases the environmental and economic benefits of using this compound in catalysis (Nájera et al., 2004).

Drug Research and Development

In drug research and development, this compound has been utilized to optimize the cell permeation of antibiotic resistance inhibitors. This application is crucial in enhancing the efficacy of beta-lactam antibiotics against resistant bacteria, addressing a significant challenge in modern medicine (Venturelli et al., 2007).

Mechanism of Action

Target of Action

4-Methylbiphenyl-3-ylboronic acid (MBBA) is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of MBBA in this reaction is the palladium catalyst, which facilitates the formation of new carbon-carbon bonds .

Mode of Action

In the SM cross-coupling reaction, MBBA interacts with its target, the palladium catalyst, through a process known as transmetalation . This process involves the transfer of an organic group (in this case, the 4-methylbiphenyl-3-yl group) from boron to palladium . This results in the formation of a new carbon-carbon bond, which is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The SM cross-coupling reaction, facilitated by MBBA, is a key biochemical pathway in synthetic chemistry . This reaction enables the formation of complex organic compounds through the formation of new carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, many of which have significant applications in various fields of research and industry .

Pharmacokinetics

As a reagent used in synthetic chemistry, its bioavailability is primarily determined by its chemical properties and the conditions under which the sm cross-coupling reaction is carried out .

Result of Action

The primary result of MBBA’s action in the SM cross-coupling reaction is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, contributing to advancements in various fields of research and industry .

Action Environment

The action, efficacy, and stability of MBBA in the SM cross-coupling reaction are influenced by various environmental factors. These include the reaction conditions (such as temperature and pressure), the presence of a suitable palladium catalyst, and the specific substrates involved in the reaction . The SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions, making it a versatile tool in synthetic chemistry .

properties

IUPAC Name |

(2-methyl-5-phenylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO2/c1-10-7-8-12(9-13(10)14(15)16)11-5-3-2-4-6-11/h2-9,15-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHLASMALNJICM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C2=CC=CC=C2)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromobenzo[b]thiophene-5-carbaldehyde](/img/structure/B3103353.png)

![Methyl (2S,3S)-2-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B3103371.png)

![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3103375.png)